molecular formula C8H7NO3S B2797340 Methyl 2-isocyanato-5-methylthiophene-3-carboxylate CAS No. 956576-57-1

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate

Cat. No.: B2797340
CAS No.: 956576-57-1
M. Wt: 197.21
InChI Key: XIPRWOYTEWWUIZ-UHFFFAOYSA-N
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Description

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate (CAS 956576-57-1) is a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C 8 H 7 NO 3 S and a molecular weight of 197.21 g/mol, is characterized by its reactive isocyanate (-N=C=O) functional group . This group serves as a versatile handle for the synthesis of ureas and carbamate derivatives via reactions with nucleophiles such as amines and alcohols, making the compound a valuable precursor for constructing more complex molecular architectures. The core structure of this reagent is based on the thiophene-2-carboxamide scaffold, which is a privileged structure in pharmaceutical research. Thiophene-2-carboxamide derivatives are extensively investigated for their diverse biological activities, including potent antioxidant and antibacterial properties . Specifically, such derivatives have demonstrated promising activity against pathogenic Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ) and Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ) . The structural motif is also found in marketed drugs and lead compounds for conditions ranging from cancer to bacterial infections, underscoring its broad research value . Researchers utilize this compound in molecular docking studies and the synthesis of novel thiophene-2-carboxamide derivatives to explore new therapeutic agents and understand drug-target interactions . Handling and Safety: This compound is classified as hazardous. It carries the GHS signal word "Danger" and hazard statements indicating toxicity if swallowed or inhaled, as well as potential to cause skin and serious eye irritation, skin sensitization, respiratory sensitization, and specific target organ toxicity upon single exposure (H301+H331, H315, H318, H317, H334, H335) . It is assigned UN 2206 and Packing Group III. Researchers must consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) and engineering controls when handling this material. Notice: This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isocyanato-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-5-3-6(8(11)12-2)7(13-5)9-4-10/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPRWOYTEWWUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)N=C=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-isocyanato-5-methylthiophene-3-carboxylate typically involves the reaction of a thiophene derivative with an isocyanate reagent under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:

    Starting Material: A thiophene derivative, such as 2-amino-5-methylthiophene-3-carboxylate.

    Reagent: An isocyanate reagent, such as methyl isocyanate.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-50°C.

**Industrial Production

Biological Activity

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an isocyanate functional group attached to a thiophene ring, which contributes to its reactivity and biological properties. The structural formula can be represented as follows:

C9H9NO2S\text{C}_9\text{H}_9\text{N}\text{O}_2\text{S}

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Mechanisms of Biological Activity

Inhibition of Kinases : Research has indicated that compounds with similar thiophene structures exhibit inhibitory effects on various kinases, including GSK-3β and IKK-β. These kinases are crucial in multiple signaling pathways related to cancer and inflammation. For instance, compounds related to this compound have shown promising inhibitory activity against GSK-3β with IC50 values in the nanomolar range .

Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of thiophene can inhibit biofilm formation in uropathogenic Escherichia coli, which is critical for developing new antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR studies on thiophene derivatives highlight that modifications at specific positions on the thiophene ring can significantly influence biological activity. For example, introducing different substituents at the 2 or 3 positions has been shown to enhance potency against microbial targets while maintaining low cytotoxicity in mammalian cells .

CompoundPosition of SubstitutionMIC (µg/mL)Cytotoxicity (IC50 µg/mL)Selectivity Index
TCA1None0.48>64>133
23aTerminal Propylamine0.20>64>320
23jMethyl0.02>64>3200

Case Studies

  • Antimycobacterial Activity : A study on thiophene derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis. The lead compound exhibited an MIC of 0.02 μg/mL, indicating strong potential for treating tuberculosis .
  • Anti-inflammatory Effects : Another investigation revealed that certain derivatives could reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in microglial cells, suggesting potential applications in neuroinflammatory diseases .
  • Cytotoxicity Assessment : In vitro assays showed that several derivatives did not significantly affect cell viability at concentrations up to 10 µM, highlighting their potential as safe therapeutic agents .

Scientific Research Applications

Chemical Properties and Reactivity

The compound features an isocyanate functional group, which is known for its high reactivity towards nucleophiles. This reactivity facilitates several key reactions:

  • Nucleophilic Addition : The isocyanate group can react with alcohols and amines to form urethanes and ureas, respectively.
  • Hydrolysis : Reaction with water leads to the formation of amines and carbon dioxide.
  • Substitution Reactions : The compound can undergo substitution at the thiophene ring, influenced by the electron-withdrawing nature of the isocyanate and ester groups.

Chemistry

Methyl 2-isocyanato-5-methylthiophene-3-carboxylate serves as a building block in organic synthesis. It is particularly useful in:

  • Pharmaceutical Development : The compound is employed in synthesizing novel drug candidates due to its ability to form diverse derivatives through its reactive functional groups.
  • Agrochemical Synthesis : It contributes to developing herbicides and pesticides, enhancing agricultural productivity.

Biology

In biological applications, the compound's reactivity allows for innovative techniques:

  • Bioconjugation Techniques : Its ability to modify biomolecules such as proteins and peptides makes it a valuable tool in biochemistry for creating conjugates that can be used in targeted drug delivery systems or diagnostics.

Polymer Science

The compound is utilized in producing polymers with specific properties:

  • Polyurethanes : Its incorporation into polymeric materials leads to the development of flexible, durable products that can be tailored for various applications, including coatings and foams.

Case Study 1: Antimycobacterial Activity

A study on thiophene derivatives reported the design and synthesis of compounds based on this compound. These compounds showed significant activity against Mycobacterium tuberculosis, with some derivatives exhibiting improved potency compared to existing treatments. For instance, one derivative achieved a minimum inhibitory concentration (MIC) of 0.02 μg/mL, indicating its potential as an effective antimycobacterial agent .

Case Study 2: Herbicidal Applications

Research has demonstrated that derivatives of this compound exhibit strong herbicidal effects. The synthesis of thiencarbazone-methyl, a compound derived from this isocyanate, showed enhanced efficacy against various weeds, highlighting its agricultural significance .

Data Tables

Application AreaSpecific UseNotable Findings
ChemistryBuilding block for pharmaceuticalsSynthesis of novel drug candidates
BiologyBioconjugation techniquesModification of proteins for targeted delivery
Polymer ScienceProduction of polyurethanesDevelopment of flexible materials
Antimycobacterial ResearchNovel thiophene derivativesMIC as low as 0.02 μg/mL against M. tuberculosis
AgrochemicalsHerbicidal applicationsEffective against various weed species

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Commercial Comparison

The compound belongs to a family of isocyanato-substituted thiophene carboxylates. Key analogs and their properties are summarized below:

Table 1: Comparative Analysis of Methyl 2-Isocyanato-5-methylthiophene-3-carboxylate and Analogs
Compound Name CAS Number Purity (%) Substituents Supplier Availability Price (500 mg)
This compound 956576-57-1 95 5-Me, 2-NCO, 3-COOCH₃ Santa Cruz, Combi-Blocks Available (Santa Cruz), Discontinued (CymitQuimica) $270.00
Methyl 2-isocyanatothiophene-3-carboxylate 50502-27-7 95 2-NCO, 3-COOCH₃ Santa Cruz, Combi-Blocks Available $270.00
Methyl 3-isocyanatothiophene-2-carboxylate 25712-16-7 95 3-NCO, 2-COOCH₃ Combi-Blocks Available N/A
Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate 1357397-18-2 95 Bicyclo[2.2.2]octane, 4-NCO, 1-COOCH₃ Combi-Blocks Available N/A
Key Observations:

Positional Isomerism: Methyl 3-isocyanatothiophene-2-carboxylate reverses the positions of the isocyanato and ester groups, which may influence regioselectivity in reactions .

Structural Diversity :

  • Compounds like Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate highlight the versatility of isocyanato esters beyond planar heterocycles, offering rigid, three-dimensional frameworks for specialized applications .

Q & A

Q. What are the standard synthetic routes for Methyl 2-isocyanato-5-methylthiophene-3-carboxylate?

The synthesis typically involves functionalization of thiophene derivatives. A common approach starts with methyl 5-methylthiophene-3-carboxylate, which undergoes isocyanation at the 2-position using reagents like triphosgene or cyanogen bromide in the presence of a base (e.g., triethylamine). Reaction conditions (e.g., anhydrous solvents, controlled temperatures) are critical to avoid side reactions such as hydrolysis of the isocyanate group .

Key Steps :

  • Chlorosulfonation or nitration to activate the thiophene ring.
  • Nucleophilic substitution with isocyanate precursors.
  • Purification via column chromatography or recrystallization.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the isocyanate group (δ ~120–130 ppm for carbonyl carbons) and methyl ester (δ ~3.8–4.0 ppm for methoxy protons) .
  • FT-IR : Strong absorption bands at ~2250 cm1^{-1} (N=C=O stretch) and ~1700 cm1^{-1} (ester C=O) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 227.05 for C9_9H9_9NO3_3S) .

Q. How should researchers handle the compound’s reactivity and stability?

  • Storage : Store under inert gas (Ar/N2_2) at –20°C to prevent moisture-induced decomposition.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for reactions involving the isocyanate group, which is sensitive to hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for isocyanation of thiophene precursors?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuCl) improve regioselectivity and reduce byproducts .
  • Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates compared to non-polar solvents .
  • Temperature Control : Maintaining 0–5°C during isocyanate formation minimizes side reactions like dimerization .

Example Optimization Table :

ConditionYield (%)Purity (%)
CuCl catalyst, DMF7895
No catalyst, THF4580

Q. What strategies resolve contradictions in crystallographic data for thiophene derivatives?

Discrepancies in bond lengths/angles (e.g., S–C vs. C=O distances) often arise from twinning or low-resolution data. Use:

  • SHELXL for robust refinement of small-molecule structures .
  • ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding .
  • High-Pressure Crystallography to assess conformational flexibility under varying conditions .

Q. How does the isocyanate group influence bioactivity in thiophene-based analogs?

The isocyanate moiety enhances electrophilicity, enabling covalent binding to biological targets (e.g., kinases, proteases). Comparative studies with carbamate or urea derivatives show:

  • Higher Inhibition Potency : Isocyanates exhibit IC50_{50} values 10–50× lower than esters in enzyme assays .
  • Selectivity Challenges : Off-target reactivity requires structural tuning (e.g., adding electron-withdrawing groups) .

Q. What are the limitations of computational modeling for predicting reactivity?

  • DFT Shortcomings : Fails to account for solvent effects on isocyanate hydrolysis kinetics.
  • MD Simulations : More accurate for modeling solvation but computationally intensive .
  • Hybrid Approaches : Combine DFT with empirical data to predict regioselectivity in ring-functionalization reactions .

Methodological Guidelines

  • Contradiction Analysis : Cross-validate NMR and X-ray data with computational models to resolve structural ambiguities .
  • Safety Protocols : Adopt OSHA-compliant PPE (gloves, respirators) due to the compound’s acute toxicity (LD50_{50} < 500 mg/kg in rodents) .

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